molecular formula C23H18Cl2N4O2 B317299 3-(2,4-dichlorophenyl)-N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]acrylamide

3-(2,4-dichlorophenyl)-N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]acrylamide

Cat. No.: B317299
M. Wt: 453.3 g/mol
InChI Key: LXDFIQJQPZXKDB-UUILKARUSA-N
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Description

3-(2,4-dichlorophenyl)-N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]acrylamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a dichlorophenyl group, an ethoxyphenyl group, and a benzotriazolyl group, making it a subject of interest in synthetic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dichlorophenyl)-N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]acrylamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Dichlorophenyl Intermediate: The starting material, 2,4-dichlorobenzaldehyde, undergoes a condensation reaction with an appropriate amine to form the intermediate.

    Introduction of the Benzotriazolyl Group: The intermediate is then reacted with 2-(4-ethoxyphenyl)-2H-benzotriazole under specific conditions to introduce the benzotriazolyl group.

    Final Coupling Reaction: The final step involves coupling the intermediate with a suitable acylating agent to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-dichlorophenyl)-N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(2,4-dichlorophenyl)-N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]acrylamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3-(2,4-dichlorophenyl)-N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]acrylamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(2,4-dichlorophenyl)-N-[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]prop-2-enamide: Similar structure but with a methoxy group instead of an ethoxy group.

    (2E)-3-(2,4-dichlorophenyl)-N-[2-(4-chlorophenyl)-2H-benzotriazol-5-yl]prop-2-enamide: Similar structure but with a chlorophenyl group instead of an ethoxyphenyl group.

Uniqueness

The uniqueness of 3-(2,4-dichlorophenyl)-N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]acrylamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C23H18Cl2N4O2

Molecular Weight

453.3 g/mol

IUPAC Name

(E)-3-(2,4-dichlorophenyl)-N-[2-(4-ethoxyphenyl)benzotriazol-5-yl]prop-2-enamide

InChI

InChI=1S/C23H18Cl2N4O2/c1-2-31-19-9-7-18(8-10-19)29-27-21-11-6-17(14-22(21)28-29)26-23(30)12-4-15-3-5-16(24)13-20(15)25/h3-14H,2H2,1H3,(H,26,30)/b12-4+

InChI Key

LXDFIQJQPZXKDB-UUILKARUSA-N

SMILES

CCOC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C=CC4=C(C=C(C=C4)Cl)Cl

Isomeric SMILES

CCOC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)/C=C/C4=C(C=C(C=C4)Cl)Cl

Canonical SMILES

CCOC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C=CC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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